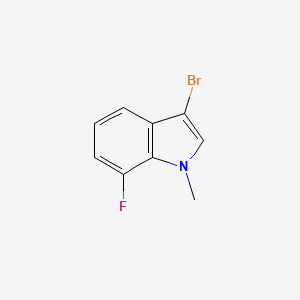

3-Bromo-7-fluoro-1-methyl-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-7-fluoro-1-methyl-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-7-fluoro-1-methyl-indole, often involves Fischer indole cyclization . This process involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone, which is then heated in the presence of an acid to induce cyclization .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-fluoro-1-methyl-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The bromine and fluorine atoms are attached to the third and seventh positions of the indole ring, respectively, while a methyl group is attached to the first position .Chemical Reactions Analysis

Indole derivatives, including 3-Bromo-7-fluoro-1-methyl-indole, can undergo various chemical reactions. For instance, they can be functionalized through the addition of single groups . They can also undergo cascaded enzyme-catalyzed and spontaneous reactions, such as hydroxylation followed by spontaneous oxidation and dimerization .科学的研究の応用

Antiviral Applications

Indole derivatives have been reported to possess antiviral activities. They could be used in the development of treatments for viral infections, including research into anti-HIV medications .

Anti-inflammatory Applications

Due to their anti-inflammatory properties, indole derivatives could be applied in the study and treatment of inflammatory diseases .

Anticancer Applications

The anticancer potential of indole derivatives makes them candidates for cancer treatment research. They may be used to explore new therapies for various types of cancer .

Antioxidant Applications

With antioxidant properties, indole derivatives can be studied for their ability to protect cells from oxidative stress, which is linked to numerous diseases .

Antimicrobial Applications

The antimicrobial activity of indole derivatives suggests they could be useful in combating microbial infections .

Antitubercular Applications

Indole derivatives may have applications in the treatment and study of tuberculosis due to their antitubercular activities .

Antidiabetic Applications

Research into diabetes treatment could benefit from the antidiabetic properties of indole derivatives .

Antimalarial Applications

Indole derivatives could also be explored for their potential use in antimalarial treatments .

Safety and Hazards

While specific safety data for 3-Bromo-7-fluoro-1-methyl-indole was not found, similar compounds like 4-Bromo-7-fluoroindole are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

Indoles, including 3-Bromo-7-fluoro-1-methyl-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. They can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

特性

IUPAC Name |

3-bromo-7-fluoro-1-methylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-5-7(10)6-3-2-4-8(11)9(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSKZKCJRDHKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-fluoro-1-methyl-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2974954.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2974959.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974960.png)

![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2974963.png)

![N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974965.png)

![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)